Cas no 74782-23-3 (Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-)
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-
- Oxabetrinil
- (Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
- Concep II
- Oxebetrinil
- CGA 92194
- alpha-[(1,3-Dioxolan-2-ylmethoxy)imino]benzeneacetonitrile
- Oxabetrinil [ISO]
- Oxabetrinil [BSI:ISO]
- alpha-((1,3-Dioxolan-2-ylmethoxy)imino)benzeneacetonitrile
- cga-92194
- (E)-C-(1,3-dioxolan-2-yl)benzenecarbonimidoyl cyanide
- AKOS015902893
- WFVUIONFJOAYPK-SDNWHVSQSA-N
- N-(1,3-Dioxolan-2-ylmethoxy)iminobenzacetonitrile
- (E)-oxabetrinil
- DTXSID701337435
- BENZENEACETONITRILE, .ALPHA.-((1,3-DIOXOLAN-2-YLMETHOXY)IMINO)-
- Benzeneacetonitrile, .alpha.-[(1,3-dioxolan-2-ylmethoxy)imino]-
- NCGC00160401-01
- N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
- Q27155697
- SCHEMBL23749
- UNII-1G03P0ZH9Y
- (Z)-1,3-Dioxolan-2-ylmethoxyimino(phenyl)acetonitrile
- (E)-N-((1,3-dioxolan-2-yl)methoxy)benzimidoyl cyanide
- Benzeneacetonitrile, alpha-((1,3-dioxolan-2-ylmethoxy)imino)-
- 74782-23-3
- 1G03P0ZH9Y
- 1099049-62-3
- .alpha.-((1,3-Dioxolan-2-ylmethoxy)imino)benzeneacetonitrile
- N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide
- Benzeneacetonitrile, alpha-[(1,3-dioxolan-2-ylmethoxy)imino]-
-
- MDL: MFCD00078739
- Inchi: 1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11+
- InChI Key: WFVUIONFJOAYPK-SDNWHVSQSA-N
- SMILES: O1CCOC1CO/N=C(\C#N)/C1C=CC=CC=1
Computed Properties
- Exact Mass: 232.08500
- Monoisotopic Mass: 232.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 63.8A^2
Experimental Properties
- Density: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Melting Point: 77.7 ºC
- Boiling Point: 374.4°C (rough estimate)
- Flash Point: Fahrenheit: 212 ° f
Celsius: 100 ° c - Refractive Index: 1.6660 (estimate)
- Solubility: Very slightly soluble (0.23 g/l) (25 º C),
- PSA: 63.84000
- LogP: 1.30378
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H330
- Warning Statement: P260-P284-P310
- Hazardous Material transportation number:UN2811 6.1/PG 2
- WGK Germany:2
- Hazard Category Code: 26
- Safety Instruction: S24/25; S45
- RTECS:CY1709000
-
Hazardous Material Identification:
- Risk Phrases:R23
- Storage Condition:0-6°C
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 36183-100MG |
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- |
74782-23-3 | PESTANAL | 100MG |
¥441.12 | 2022-02-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O90730-100mg |
(Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide |
74782-23-3 | 100mg |
¥668.0 | 2021-09-08 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236255-100 mg |
Oxabetrinil, |
74782-23-3 | 100MG |
¥271.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-236255-100mg |
Oxabetrinil, |
74782-23-3 | 100mg |
¥271.00 | 2023-09-05 | ||
| A2B Chem LLC | AH49591-1mg |
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide |
74782-23-3 | >90% | 1mg |
$201.00 | 2024-04-19 | |
| A2B Chem LLC | AH49591-5mg |
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide |
74782-23-3 | >90% | 5mg |
$214.00 | 2024-04-19 | |
| A2B Chem LLC | AH49591-10mg |
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide |
74782-23-3 | >90% | 10mg |
$240.00 | 2024-04-19 | |
| A2B Chem LLC | AH49591-500mg |
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide |
74782-23-3 | >90% | 500mg |
$720.00 | 2024-04-19 | |
| A2B Chem LLC | AH49591-1g |
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide |
74782-23-3 | >90% | 1g |
$1295.00 | 2024-04-19 | |
| A2B Chem LLC | AH49591-5g |
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide |
74782-23-3 | >90% | 5g |
$4744.00 | 2024-04-19 |
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- Suppliers
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- Related Literature
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-: A Comprehensive Overview
Benzeneacetonitrile, specifically the derivative a-[(1,3-dioxolan-2-ylmethoxy)imino], is a compound with the CAS number 74782-23-3. This compound belongs to the broader class of nitriles and has garnered attention in various fields due to its unique chemical properties and potential applications. The structure of this compound is characterized by a benzene ring attached to an acetonitrile group, with a substituted imino group that includes a 1,3-dioxolane moiety. This combination of functional groups imparts distinctive reactivity and stability to the molecule.
The synthesis of Benzeneacetonitrile derivatives has been explored through various methodologies, including nucleophilic substitution and condensation reactions. Recent studies have focused on optimizing reaction conditions to enhance yield and purity, particularly for industrial-scale production. The presence of the 1,3-dioxolane ring in the imino group introduces steric hindrance, which can influence the reactivity of the compound in different chemical environments. This feature has been leveraged in the development of new catalysts and intermediates for organic synthesis.
One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The imino group is known to participate in hydrogen bonding interactions, which are critical in drug design for targeting specific biological receptors. Recent research has highlighted its potential as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. For instance, studies published in 2023 have demonstrated that derivatives of Benzeneacetonitrile can inhibit certain kinases involved in cancer cell proliferation.
In addition to pharmaceutical applications, this compound has found utility in agrochemicals. Its ability to act as a nitrile donor makes it valuable in the synthesis of pesticides and herbicides. The incorporation of the 1,3-dioxolane moiety enhances the stability of these compounds under field conditions, reducing degradation and improving efficacy. This has been particularly beneficial in developing sustainable agricultural practices that minimize environmental impact.
The environmental impact of Benzeneacetonitrile derivatives has also been a topic of recent research. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for their removal from aquatic systems. However, further investigation is required to fully understand their long-term ecological effects and to develop strategies for safe disposal.
From a technological standpoint, advancements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of this compound. These tools have been instrumental in confirming the structure and purity of synthesized samples, ensuring consistency across different batches.
In conclusion, Benzeneacetonitrile, specifically its derivative with the CAS number 74782-23-3, represents a versatile building block in organic chemistry with diverse applications across pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new avenues for its utilization while addressing concerns related to safety and environmental sustainability.
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